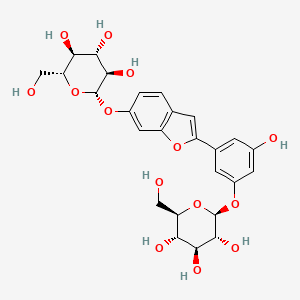![molecular formula C22H20N2O3 B591448 2,3-二氢-2-[3-(2-苯氧乙氧基)苯基]-4(1H)-喹唑啉酮 CAS No. 1354095-56-9](/img/structure/B591448.png)
2,3-二氢-2-[3-(2-苯氧乙氧基)苯基]-4(1H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
喹唑啉衍生物已被发现具有抗癌特性 . 它们可以与各种活性基团合成,以靶向不同类型的癌细胞。 “2,3-二氢-2-[3-(2-苯氧乙氧基)苯基]-4(1H)-喹唑啉酮” 的具体抗癌活性需要进一步研究。
抗炎活性
据报道,喹唑啉衍生物具有有效的抗炎活性 . 它们可能用于治疗以炎症为特征的疾病。
止痛活性
据报道,一些喹唑啉衍生物具有有效的镇痛(止痛)活性 . 它们可能被开发成新型止痛药。
抗菌活性
喹唑啉衍生物已被发现具有抗菌特性 . 它们可能用于开发新型抗生素。
抗病毒活性
喹唑啉衍生物已被发现具有抗病毒特性 . 它们可能用于治疗病毒感染。
抗氧化活性
喹唑啉衍生物已被发现具有抗氧化特性 . 它们可能用于治疗由氧化应激引起的疾病。
作用机制
Target of Action
It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity . They can also form complexes with metal ions, forming stable chelates .
Biochemical Pathways
Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways .
Pharmacokinetics
It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes .
Action Environment
The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions . Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.
属性
IUPAC Name |
2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQVJQIWUKQQGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
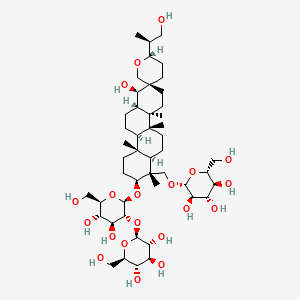

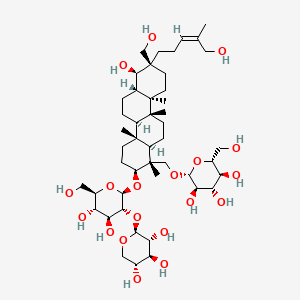
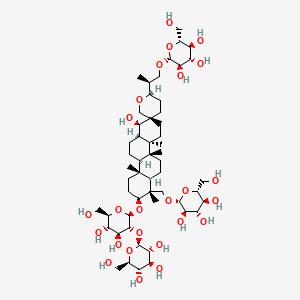


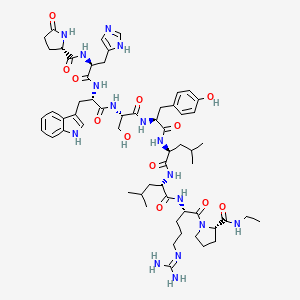
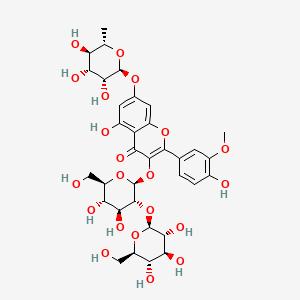
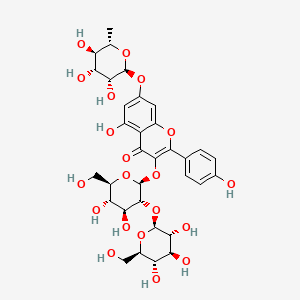
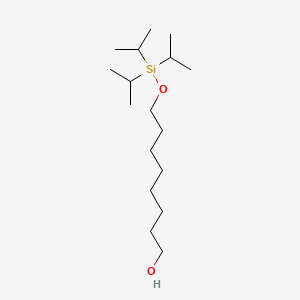
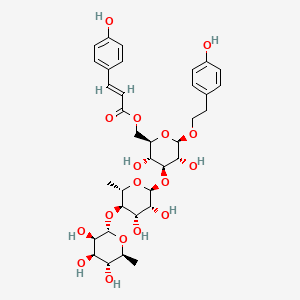
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
